(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
CAS No.: 55650-58-3
Cat. No.: VC2844538
Molecular Formula: C26H28FeNP
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine - 55650-58-3](/images/structure/VC2844538.png)
CAS No. | 55650-58-3 |
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Molecular Formula | C26H28FeNP |
Molecular Weight | 441.3 g/mol |
Standard InChI | InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H;/t17-;;/m0../s1 |
Standard InChI Key | RCAFPSZHKFOLEE-RMRYJAPISA-N |
Isomeric SMILES | C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES | CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
General Information and Structure
Chemical Identity
(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine, commonly abbreviated as (S)-(R)-PPFA, is an organometallic compound with significant applications in asymmetric synthesis. Its chemical identity is defined by the following parameters:
Parameter | Information |
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Chemical Name | (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine |
Common Synonyms | (S)-(+)-N,N-Dimethyl-1-(2-diphenylphosphino)ferrocenylethylamine; (S)-(R)-PPFA |
CAS Registry Number | 55650-58-3 |
Molecular Formula | C₂₆H₂₈FeNP |
Molecular Weight | 441.33 g/mol |
EINECS | 678-897-9 |
The compound features a ferrocene core with a diphenylphosphino group and a dimethylaminoethyl substituent in specific stereochemical orientations . The stereochemical designations (S) and (R) indicate the absolute configurations at the stereogenic centers, which are critical for its function in asymmetric catalysis.
Structural Features
The structure of (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine incorporates several key functional groups:
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A ferrocene moiety, consisting of an iron atom sandwiched between two cyclopentadienyl rings
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A diphenylphosphino group (PPh₂) attached to one of the cyclopentadienyl rings
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A dimethylamino group connected via an ethyl bridge with defined stereochemistry
This combination creates a compound with a unique spatial arrangement that enables its effectiveness as a chiral ligand in asymmetric transformations . The stereogenic centers in the molecule create a chiral environment that can control the approach of substrates during catalytic reactions.
Physical and Chemical Properties
Physical Properties
The physical characteristics of (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine are summarized in the following table:
The compound's distinct optical rotation is characteristic of its chiral nature and is an important parameter for confirming its enantiomeric purity . The positive optical rotation ([α] = +355°) distinguishes it from its enantiomeric counterpart, which exhibits a negative optical rotation.
Stability and Reactivity
(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine exhibits notable sensitivity to environmental conditions:
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It is air-sensitive and requires storage under inert gas (nitrogen or argon)
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The phosphine group is susceptible to oxidation, which can compromise its catalytic activity
These stability considerations are important for researchers working with this compound, as proper handling is essential to maintain its chemical integrity and catalytic efficiency .
Safety Parameter | Details |
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Hazard Codes | Xi (Irritant), Xn (Harmful) |
Risk Statements | 20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 22 (Do not breathe dust), 26 (In case of contact with eyes, rinse immediately with water), 36/37/39 (Wear suitable protective equipment) |
Hazard Class | 6.1 |
Packing Group | III |
These safety considerations highlight the need for appropriate handling procedures when working with this compound in research settings .
Applications in Chemical Research
Role in Asymmetric Catalysis
The primary application of (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is as a chiral ligand in asymmetric catalysis. It is particularly valuable in:
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Asymmetric hydrogenation reactions, enabling the production of chiral compounds with high enantiomeric purity
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Enhancing the efficiency and selectivity of chemical transformations in organic synthesis
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Serving as a raw material for the development of other asymmetric hydrogenation chiral ligands
The compound's effectiveness in asymmetric catalysis stems from its ability to create a chiral environment around metal centers, directing the approach of substrates to favor the formation of specific enantiomers .
Pharmaceutical Applications
In pharmaceutical research and development, (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine plays a significant role:
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It facilitates the synthesis of enantiomerically pure drug candidates
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Contributes to the development of medications requiring high specificity and reduced side effects
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Enables the production of single enantiomers rather than racemic mixtures, which is essential in modern pharmaceutical development
This application is particularly important given the increasing recognition of stereochemistry's impact on drug efficacy and safety in pharmaceutical products .
Material Science Applications
The compound also finds applications in material science:
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Development of nanomaterials with tailored characteristics for electronics and coatings
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Creation of novel materials incorporating metal centers with specific functionality
These material applications leverage the compound's ability to introduce controlled stereochemistry into complex structures during synthesis processes .
Biochemical Research
In biochemistry, (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine contributes to:
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Development of new therapeutic strategies based on stereoselective processes
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Biochemical assays requiring high selectivity
The compound's ability to facilitate stereochemically controlled reactions makes it valuable for studying biological systems where molecular recognition often depends on precise spatial arrangements .
Environmental Chemistry
Research has also explored the compound's potential in environmental applications:
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Development of more sustainable chemical processes through improved catalytic efficiency
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Selective transformations that reduce waste or harmful byproducts
These environmental applications highlight the potential of (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine to contribute to greener chemistry practices .
Comparison with Related Compounds
Comparison with Enantiomeric Counterpart
(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine has an enantiomeric counterpart, (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, with notably different properties:
Property | (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine | (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine |
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Optical Rotation | [α] = +355° (c = 0.6 in EtOH) | [α] = -380 to -330° (c = 1.6 in EtOH) |
Applications | Raw material for asymmetric hydrogenation catalysts | Similar applications but yields opposite stereochemical outcomes |
The enantiomers typically produce opposite stereochemical outcomes when used as catalysts in asymmetric reactions, making the selection of the appropriate enantiomer crucial depending on the desired product stereochemistry .
Relationship to Other Ferrocenyl Phosphine Ligands
(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine belongs to a broader family of ferrocenyl phosphine ligands, including:
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(R)-1-[(Sp)-2-(Diphenylphosphino)ferrocenyl]ethylamine, which lacks the N,N-dimethyl group
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(−)-(R)-N,N-Dimethyl-1-[(S)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine, which contains an additional diphenylphosphino group
These related compounds share the fundamental ferrocenyl-phosphine structure but offer different coordination properties and stereochemical environments in catalytic applications .
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